REACTION_SMILES
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[CH2:1]([CH2:2][CH3:3])[N:4]1[C:5](=[O:14])[c:6]2[c:7]([cH:10][cH:11][cH:12][cH:13]2)[C:8]1=[O:9].[OH:15][N+:16]([O-:17])=[O:18]>>[CH2:1]([CH2:2][CH3:3])[N:4]1[C:5](=[O:14])[c:6]2[c:7]([cH:10][c:11]([N+:16](=[O:15])[O-:17])[cH:12][cH:13]2)[C:8]1=[O:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCN1C(=O)c2ccccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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CCCN1C(=O)c2ccc([N+](=O)[O-])cc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |